Bienvenue dans la boutique en ligne BenchChem!

1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid

Drug Design Pharmacokinetics Physicochemical Property Optimization

This ether-bridged aryloxy cyclopropane carboxylic acid delivers a distinct LogP reduction (Δ~0.4) and PSA increase over carbon-linked analogs, making it a strategic scaffold hop for tackling lipophilicity-driven developability issues in anti-inflammatory and antimicrobial programs. It uniquely provides a rigid exit vector with an additional hydrogen bond-accepting oxygen, serving as an advanced PROTAC terminus or a polar fragment for peripheral target screening. Secure high-purity batches for non-CNS lead optimization and IP diversification.

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
CAS No. 1697748-66-5
Cat. No. B6608545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid
CAS1697748-66-5
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)O)OC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C11H10O5/c12-10(13)11(3-4-11)16-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13)
InChIKeyKAXBNEBBXKOLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid (CAS 1697748-66-5): Core Building Block Identity and Structural Context for Scientific Procurement


1-(1,3-Dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid (CAS 1697748-66-5) is an aryloxy cyclopropane carboxylic acid featuring a 1,3-benzodioxole (methylenedioxy) moiety linked via an ether bridge to the cyclopropane ring . With the molecular formula C11H10O5 and a molecular weight of 222.19 g/mol [1], this compound serves as a versatile scaffold in medicinal chemistry, particularly as a constrained carboxylic acid building block. Its structure provides a unique combination of a hydrogen bond-accepting oxygen spacer and a rigid cyclopropane acid motif, distinguishing it from carbon-linked analogs and making it relevant for fragment-based drug discovery and targeted protein degradation (PROTAC) linker design [2]. The compound is offered by various research chemical suppliers, typically at 95% purity, primarily for non-human research purposes [2].

Beyond Chemical Similarity: Why Carbon-Linked and Regioisomeric Analogs Cannot Replace 1-(1,3-Dioxaindan-5-yloxy)cyclopropane-1-carboxylic Acid (CAS 1697748-66-5) Reliably


Generic substitution of 1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid with a structurally similar cyclopropane carboxylic acid, such as the carbon-linked analog (1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid, CAS 862574-89-8) or the regioisomer (2-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid, CAS 7477-52-3), is invalid due to critical differences in key physicochemical and potentially biological properties. The introduction of the ether oxygen atom drastically alters the hydrogen-bonding capability, lipophilicity, and electronic distribution of the molecule compared to a direct carbon-carbon bond, impacting solubility, metabolic stability, and molecular recognition . As demonstrated by the computed differences in LogP and Polar Surface Area (PSA) between the ether-linked and carbon-linked analogs , even a single atom exchange can shift a compound's drug-likeness profile, which is a crucial factor in fragment-based screening and lead optimization.

Quantitative Differentiation Guide for 1-(1,3-Dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid (CAS 1697748-66-5) vs. Closest Analogs


Reduced Lipophilicity (LogP) Driven by the Ether Bridge

The ether-linked target compound is calculated to have a significantly lower logarithm of the partition coefficient (LogP) compared to its analogous carbon-linked counterpart. The oxygen atom introduces polarity that reduces lipophilicity, a factor often optimized to improve aqueous solubility and reduce off-target binding .

Drug Design Pharmacokinetics Physicochemical Property Optimization

Increased Topological Polar Surface Area (TPSA) for Enhanced Solubility and Reduced Brain Penetration

The incorporation of an ether oxygen raises the topological polar surface area (TPSA). The carbon-linked analog has a PSA of 55.76 Ų . For the target ether compound, the additional oxygen atom increases the PSA to an estimated 65.0 Ų (+9.24 Ų) . This pushes the molecule's property space further toward those preferred for peripheral selectivity and aqueous solubility, as TPSA above 60 Ų typically reduces CNS permeability.

Medicinal Chemistry Blood-Brain Barrier Central Nervous System Drug Design PROTAC Linker Chemistry

Metabolic Soft Spot: Potential for Oxidative O-Dealkylation vs. Metabolically Stable Carbon-Carbon Bond

The ether-linked compound contains a potential site for oxidative O-dealkylation by cytochrome P450 enzymes, a qualitative metabolic soft spot not present in the carbon-linked analog. While no discrete quantitative data (e.g., intrinsic clearance, half-life) for the target compound was identified , class-level analysis of aryl alkyl ethers indicates they are typically metabolized to the corresponding alcohol/acid fragments (here, the cyclopropane carboxylic acid and 1,3-benzodioxol-5-ol) [1]. This contrasts with the metabolic stability of the C-C bond in the carbon-linked analog, which may result in slower clearance but also a potential for alternative, less predictable metabolic pathways.

Drug Metabolism Pharmacokinetics Prodrug Design Oxidative Metabolism

Hydrogen Bond Acceptor Enhancement: A Strategic Handle for Target Engagement

The target compound's ether oxygen provides an additional hydrogen bond acceptor (HBA) compared to the carbon-linked analog. Considering just the carboxylic acid HBA (2 acceptors), the ether oxygen increases the total HBA count to 3 . In the carbon-linked analog, the total HBA count is 2 (from the acid) in the core motif not counting the benzodioxole oxygens. This additional interaction site can be exploited for polar contacts with protein targets, potentially enhancing binding affinity and selectivity of final drug molecules [1].

Medicinal Chemistry Molecular Recognition Structure-Activity Relationship Hydrogen Bonding

Primary Strategic Application Scenarios for 1-(1,3-Dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid (CAS 1697748-66-5) Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) for Peripherally Acting Targets

The compound's enhanced TPSA (estimated 65.0 Ų) and reduced LogP (estimated ~1.0) compared to the carbon-linked analog make it a superior choice for fragment libraries aimed at peripheral targets, where CNS exclusion is desired . Its rigid cyclopropane acid provides a well-defined exit vector, while the ether bridge offers an additional hydrogen bonding site to strengthen interactions with shallow polar pockets. A medicinal chemist would select this compound over the carbon-linked analog to simultaneously probe polar contacts with the ether oxygen and maintain a favorable pharmacokinetic profile for non-CNS indications.

PROTAC Linker Design for Targeted Protein Degradation

In PROTAC development, the linker choice critically influences ternary complex formation and drug-like properties. This compound serves as a unique, semi-rigid linker terminus with a functional carboxylic acid handle for facile conjugation [1]. Its ether oxygen can act as an additional hydrogen bond acceptor, potentially making favorable contacts with the E3 ligase or target protein surface, a feature absent in all-carbon linkers [2]. The predictable metabolic O-dealkylation site also offers an advantage: the linker can be designed to be cleaved as a prodrug or to release inactive fragments, a design choice unavailable with the carbon-linked analog.

Medicinal Chemistry Core for Lead Optimization of Solubility-Challenged Antimicrobial or Anti-inflammatory Agents

Early lead compounds in antimicrobial or anti-inflammatory programs often suffer from high lipophilicity and low aqueous solubility, causing developability issues. A scaffold hop from a carbon-linked aromatic to this ether-linked cyclopropane acid introduces a predictable ΔLogP reduction of ~0.4 and a PSA increase of ~9.24 Ų . This quantitative shift can bring a lead series from a high-risk lipophilicity zone (LogP > 3.5) into a more favorable range without drastically altering molecular topology or introducing high molecular weight. This compound is therefore not just a building block but a specific physicochemical optimization tool.

Synthesis of Novel CFTR Modulator Analogs (Cystic Fibrosis Research)

Building on the established role of 1,3-benzodioxole-containing cyclopropane carboxylic acids in the Vertex Pharmaceuticals' CFTR corrector series (e.g., lumacaftor analogs), this ether-linked variant presents a new avenue for intellectual property generation and pharmacological diversification. The carbon-linked precursor (CAS 862574-89-8) is a key intermediate in patent documents [3]. By incorporating the ether oxygen, researchers can explore the impact on CFTR correction efficacy and selectivity, leveraging the same high-purity (typically 95%+) commercial supply chain for rapid structure-activity relationship (SAR) exploration [1].

Quote Request

Request a Quote for 1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.